molecular formula C13H25N B13249955 N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine

N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B13249955
M. Wt: 195.34 g/mol
InChI Key: CIRXINPUKABISF-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine is a chemical compound with a unique structure that includes a cyclopropylmethyl group and an isopropyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with cyclopropylmethylamine and isopropylamine under controlled conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce various amines.

Scientific Research Applications

N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C13H25N/c1-10(2)12-5-7-13(8-6-12)14-9-11-3-4-11/h10-14H,3-9H2,1-2H3

InChI Key

CIRXINPUKABISF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)NCC2CC2

Origin of Product

United States

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